(Z,Z)-alpha-Farnesene
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Overview
Description
(Z,Z)-alpha-farnesene is the (Z,Z)-stereoisomer of alpha-farnesene
Scientific Research Applications
Synthesis and Analysis
The synthesis of (Z,Z)-α-farnesene, along with its isomers, has been achieved from (cis)-(2)-nerolidol. This process involves dehydration with phosphoryl chloride in pyridine. The various α- and β-farnesenes synthesized have been compared through their infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectra. The behavior of these compounds on gas-liquid chromatography (GLC) on several liquid phases was also studied (Anet, 1970).
Biological Applications
Insect Communication: (Z,Z)-α-farnesene has been found to be a significant component of insect communication. Its role as an electroantennogram-active component in Maladera matrida volatiles was identified, indicating its importance in insect communication and potentially pest management strategies (Yarden, Shani, & Leal, 1996).
Pheromone Composition: The compound is also notable in the study of aphid alarm pheromones. Research on aphids has identified (Z,Z)-α-farnesene among the volatile components important for their alarm activity. Such insights can be crucial for understanding pest behaviors and developing control methods (Pickett & Griffiths, 1980).
Properties
CAS No. |
28973-99-1 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3Z,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12- |
InChI Key |
CXENHBSYCFFKJS-LOQWIJHWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C/C=C(/C)\C=C)/C)C |
SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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